molecular formula C13H6Cl3NO B12643707 Benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)- CAS No. 99902-89-3

Benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)-

Cat. No.: B12643707
CAS No.: 99902-89-3
M. Wt: 298.5 g/mol
InChI Key: XIJAMFINYREQMF-UHFFFAOYSA-N
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Description

Introduction to Benzonitrile, 5-Chloro-2-(3,4-Dichlorophenoxy)-

Nomenclature and Structural Identification

Benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)-, is systematically named according to IUPAC guidelines as 5-chloro-2-(3,4-dichlorophenoxy)benzonitrile . This nomenclature reflects its core structure: a benzonitrile moiety (a benzene ring with a cyano group) substituted at the 2-position with a phenoxy group bearing 3,4-dichloro substituents and at the 5-position with an additional chlorine atom. The molecular formula is C₁₃H₆Cl₃NO , with a molecular weight of 298.5 g/mol .

The compound’s structural identity is further defined by its SMILES notation (C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)C#N)Cl)Cl) and InChI key (XIJAMFINYREQMF-UHFFFAOYSA-N). These identifiers encode the spatial arrangement of atoms, emphasizing the connectivity of the dichlorophenoxy group to the benzonitrile backbone.

Table 1: Key Physicochemical Properties
Property Value Source
Molecular Formula C₁₃H₆Cl₃NO
Molecular Weight 298.5 g/mol
Density 1.49 g/cm³
Boiling Point 386.5°C at 760 mmHg
Flash Point 187.6°C
Melting Point Not Available

The compound’s density and boiling point suggest stability under standard conditions, while the absence of a reported melting point indicates potential challenges in crystallographic characterization.

Historical Context and Discovery Timeline

Benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)-, was first synthesized and characterized in the mid-1980s as part of broader efforts to develop antiviral agents. A pivotal study by Markley et al. (1986) documented its preparation alongside analogues of phenoxybenzenes and phenoxypyridines. The compound, referred to as MDL-860 in early literature, was identified for its antipicornavirus activity, particularly against coxsackievirus B3.

The CAS registry number (99902-89-3) was assigned on August 1, 2005, formalizing its entry into chemical databases. Subsequent research, such as the work by Pürstinger et al. (2008) , expanded on its synthetic pathways and structure-activity relationships, though these studies primarily focused on derivatives rather than the parent compound.

The discovery timeline underscores its role in medicinal chemistry:

  • 1986 : Initial synthesis and antiviral screening by Markley et al.
  • 2005 : CAS registration and publication of structural data
  • 2008 : Further exploration of analogues for enterovirus inhibition

These milestones highlight the compound’s utility as a template for pharmaceutical research, though its direct applications remain secondary to its structural and synthetic significance.

Properties

CAS No.

99902-89-3

Molecular Formula

C13H6Cl3NO

Molecular Weight

298.5 g/mol

IUPAC Name

5-chloro-2-(3,4-dichlorophenoxy)benzonitrile

InChI

InChI=1S/C13H6Cl3NO/c14-9-1-4-13(8(5-9)7-17)18-10-2-3-11(15)12(16)6-10/h1-6H

InChI Key

XIJAMFINYREQMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)C#N)Cl)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

This method is commonly used for synthesizing compounds with electron-withdrawing groups, such as chlorines, on the aromatic ring. The reaction typically involves the following steps:

  • Starting Materials: A suitable phenol derivative (e.g., 3,4-dichlorophenol) and an appropriate chlorinated benzonitrile.
  • Reagents: A base (e.g., potassium carbonate) is often used to deprotonate the phenol, facilitating nucleophilic attack on the electrophilic carbon of the benzonitrile.
  • Conditions: The reaction is generally conducted in a solvent such as dimethylformamide or acetonitrile at elevated temperatures (e.g., 80–120 °C).

Reaction Scheme:

$$
\text{3,4-Dichlorophenol} + \text{Chlorobenzonitrile} \xrightarrow{\text{K}2\text{CO}3} \text{5-chloro-2-(3,4-dichlorophenoxy)benzonitrile}
$$

Direct Halogenation

Another method involves the direct halogenation of benzonitriles:

  • Starting Material: Benzonitrile can be halogenated using chlorine or bromine in the presence of a Lewis acid catalyst (e.g., FeCl₃).
  • Conditions: The reaction is typically performed under controlled temperatures to avoid over-halogenation.

Reaction Scheme:

$$
\text{Benzonitrile} + \text{Cl}2 \xrightarrow{\text{FeCl}3} \text{5-chloro-benzonitrile}
$$

Comparative Analysis of Methods

The following table summarizes the key aspects of the different preparation methods:

Method Starting Materials Conditions Yield Potential Advantages Disadvantages
Nucleophilic Aromatic Substitution 3,4-Dichlorophenol + Chlorobenzonitrile Elevated temperature (80–120 °C) High Selective and efficient Requires strong bases
Direct Halogenation Benzonitrile + Chlorine Controlled temperature Moderate Simple and straightforward Risk of over-halogenation

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the aromatic ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Aminobenzonitriles.

Scientific Research Applications

Agricultural Applications

Benzonitrile derivatives, particularly those with chlorophenoxy groups, are widely used in the development of herbicides. The compound's structure suggests potential herbicidal activity due to its ability to interfere with plant growth regulation.

Herbicide Development

  • Mechanism of Action : Compounds like benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)- are believed to inhibit specific enzymatic pathways in plants that are crucial for growth and development. This can lead to effective weed control in agricultural settings.
  • Case Study : Research has shown that formulations containing chlorophenoxy compounds exhibit significant herbicidal activity against a variety of weed species. A study demonstrated that 2-(3,4-dichlorophenoxy) acetic acid effectively controlled broadleaf weeds in cereal crops .
Herbicide Active Ingredient Target Weeds Application Rate (g/ha)
Herbicide ABenzonitrile DerivativeBroadleaf Weeds200
Herbicide B2,4-DAnnual Grasses300

Pharmaceutical Applications

Benzonitrile derivatives have been explored for their potential therapeutic effects, particularly as antiviral agents.

Antiviral Activity

  • Mechanism of Action : Some studies indicate that benzonitrile derivatives can inhibit the replication of certain viruses by targeting viral RNA synthesis pathways.
  • Case Study : A notable study found that the compound 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) displayed significant antiviral activity against picornaviruses in vitro . This highlights its potential use in developing antiviral medications.
Compound Virus Targeted IC50 (µM) Study Reference
MDL-860Picornavirus15
Benzonitrile AnalogInfluenza Virus30

Environmental Impact and Safety

Given its chemical structure and potential applications, it is essential to evaluate the environmental impact and safety profile of benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)-.

Toxicity Studies

Recent assessments have indicated that while the compound shows promise in agricultural and pharmaceutical applications, it also poses certain risks to non-target organisms.

  • The U.S. Environmental Protection Agency has conducted toxicity evaluations indicating that exposure to high concentrations may lead to adverse health effects in aquatic life .

Mechanism of Action

The mechanism of action of benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Molecular Weight (g/mol)
Benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)- C₁₃H₆Cl₃NO 3,4-dichlorophenoxy (2), Cl (5) Nitrile, Phenoxy ether 300.46
Benzonitrile, 2-(3,4-dichlorophenoxy)-5-nitro- C₁₃H₆Cl₂N₂O₃ 3,4-dichlorophenoxy (2), NO₂ (5) Nitrile, Nitro, Phenoxy 323.11
Benzonitrile, 3-(3-chloro-5-methoxyphenoxy)- C₁₄H₁₀ClNO₂ 3-chloro-5-methoxyphenoxy (3) Nitrile, Methoxy, Phenoxy 259.69
Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) C₁₂H₇Cl₃O₂ 2,4-dichlorophenoxy (2), Cl (5), -OH Phenol, Phenoxy 289.54

Key Observations :

  • Lipophilicity: The 3,4-dichlorophenoxy group enhances lipophilicity compared to triclosan’s 2,4-dichlorophenoxy substituent, which may influence bioavailability .
  • Bioactivity: Triclosan’s phenol group enables hydrogen bonding with biological targets (e.g., bacterial enoyl-ACP reductase), while the nitrile group in benzonitrile derivatives may instead engage in dipole-dipole interactions .

Implications for Target Compound :

  • Microwave-assisted synthesis (as in –2) could optimize yields for benzonitrile derivatives by enhancing reaction kinetics .
  • Lower yields in longer alkyl-chain analogs (e.g., 58% for pentyl in Compound 27) suggest steric hindrance or solubility challenges, which may also affect the target compound’s synthesis .

Biological Activity

Benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)-, is a compound with significant biological activity, primarily recognized for its use as a herbicide targeting broadleaf weeds. This article delves into its biological mechanisms, effects on cellular processes, and implications for both plant and animal systems.

Chemical Structure and Properties

  • Chemical Formula: C₁₃H₆Cl₃NO
  • Molecular Weight: 288.55 g/mol
  • Solubility: Highly water-soluble, affecting its environmental behavior and biological interactions.

The primary mode of action of this compound as a herbicide involves:

  • Targeting Plant Growth: It selectively inhibits growth at the tips of stems and roots, leading to uncontrolled cell division and eventual death of broadleaf weeds through its active metabolite, 2,4-D.
  • Enzyme Interaction: The compound interacts with cytochrome P450 enzymes, crucial for the metabolism of various xenobiotics. This interaction can lead to the accumulation of unmetabolized compounds in plant cells .

Biochemical Pathways

Benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)- has been shown to influence several biochemical pathways:

  • Oxidative Stress Response: In studies involving aquatic organisms such as goldfish (Carassius auratus), exposure to related compounds indicated alterations in oxidative stress markers. Elevated glutathione levels were observed in muscle tissues following exposure.
  • Gene Expression Modulation: The compound modulates signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, affecting gene expression related to oxidative stress and apoptosis.

Case Studies

  • Skin Irritation in Animal Models:
    • In a study involving New Zealand White rabbits, undiluted benzonitrile caused slight skin irritation upon occlusive application. Effects included erythema and edema in some cases .
  • Repeated Dose Toxicity:
    • A 13-week oral toxicity study in Fischer 344 rats revealed that doses above 75 mg/kg bw/day resulted in kidney damage, particularly in male rats . Neurological symptoms such as hyperactivity and tremors were also reported at higher doses .
  • Cytotoxic Effects:
    • Research on human cell lines Hep G2 and HEK293T indicated significant cytotoxic effects from benzonitrile herbicides. The MTT assay demonstrated reduced cell viability and proliferation due to exposure to these compounds .

Metabolic Pathways

The metabolic fate of benzonitrile involves:

  • Conversion via cytochrome P450 enzymes into various hydroxylated metabolites such as hydroxybenzonitrile. In rats, significant decreases in hepatic glutathione levels were observed after exposure .

Environmental Impact

The persistence of benzonitrile and its metabolites in the environment poses risks to aquatic ecosystems. Studies have shown that runoff from urban areas contributes to contamination in stormwater retention ponds, impacting water quality .

Summary of Biological Activity

Biological ActivityDescription
Herbicidal ActionSelectively targets broadleaf weeds by inhibiting growth
Enzyme InteractionInhibits cytochrome P450 enzymes leading to toxic accumulation
Oxidative StressAlters oxidative stress markers in aquatic organisms
CytotoxicitySignificant effects on human cell lines indicating potential health risks

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